molecular formula C22H17N3O3 B7707641 N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7707641
M. Wt: 371.4 g/mol
InChI Key: HUNZCAXGDXPWFT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as MOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 2005, and since then, it has been used in a variety of studies to explore its mechanism of action and its potential as a research tool.

Mechanism of Action

N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide works by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a key role in regulating gene expression and cellular metabolism, and their dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific enzyme that it targets. For example, this compound has been shown to induce cell death in cancer cells by inhibiting the activity of HDACs, which are known to play a key role in cancer cell survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of sirtuins, which are known to play a key role in regulating the immune response.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is its ability to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, this compound also has some limitations, including its relatively low potency and its potential for off-target effects.

Future Directions

There are many potential future directions for research on N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is the development of more potent and selective this compound analogs that can be used to study the specific functions of different HDACs and sirtuins. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy in treating diseases such as cancer and neurodegenerative diseases. Finally, there is also interest in exploring the potential of this compound as a therapeutic agent in its own right, particularly for the treatment of cancer and other diseases characterized by dysregulated gene expression and metabolism.

Synthesis Methods

N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-phenyl-1,2,4-oxadiazole-5-amine to form the final product, this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been used in a variety of scientific research applications, including studies on cancer, neurodegenerative diseases, and inflammation. One of the key advantages of this compound is its ability to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying the biochemical and physiological effects of these enzymes.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-27-19-14-8-7-13-18(19)23-21(26)16-11-5-6-12-17(16)22-24-20(25-28-22)15-9-3-2-4-10-15/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNZCAXGDXPWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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